1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(3-chlorophenyl)carbamate
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Overview
Description
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(3-chlorophenyl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(3-chlorophenyl)carbamate typically involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 3-chlorophenyl isocyanate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(7-hydroxy-1-benzofuran-2-yl)ethyl N-(3-chlorophenyl)carbamate.
Reduction: The carbonyl group in the carbamate moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(3-chlorophenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in cellular processes. For example, its anti-tumor activity may be due to the inhibition of enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(3-chlorophenyl)carbamate can be compared with other benzofuran derivatives such as:
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-chlorophenyl)carbamate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(3-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(3-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of chlorine.
These similar compounds may exhibit different biological activities and chemical reactivities due to the variations in their substituents .
Properties
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-11(23-18(21)20-14-7-4-6-13(19)10-14)16-9-12-5-3-8-15(22-2)17(12)24-16/h3-11H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGDGNGPPWTAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=CC=C2)OC)OC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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